molecular formula C7H14N4O3 B1670701 Dinotefuran CAS No. 165252-70-0

Dinotefuran

Cat. No.: B1670701
CAS No.: 165252-70-0
M. Wt: 202.21 g/mol
InChI Key: YKBZOVFACRVRJN-UHFFFAOYSA-N
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Mechanism of Action

Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .

Mode of Action

This compound acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, this compound cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, this compound disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .

Pharmacokinetics

This compound exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of this compound is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .

Result of Action

The primary result of this compound’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, this compound shows low mammalian toxicity and great insecticidal activity against a broad range of pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of this compound in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of this compound must be carefully managed to minimize its impact on non-target organisms and the environment.

Biochemical Analysis

Biochemical Properties

Dinotefuran plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nicotinic acetylcholine receptors in insects, which are crucial for neural transmission. By binding to these receptors, this compound disrupts the normal function of the nervous system in pests, leading to paralysis and death . Additionally, this compound has been shown to interact with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its breakdown and elimination from the organism .

Cellular Effects

This compound affects various types of cells and cellular processes. In insects, it primarily impacts neural cells by binding to nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This results in paralysis and eventual death of the insect . In mammalian cells, this compound has been shown to have minimal neurotoxic effects, as it does not significantly interact with mammalian nicotinic acetylcholine receptors . It can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes involved in its metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors in insects. This binding disrupts the normal function of these receptors, leading to the inhibition of neural transmission . This compound acts as an agonist at these receptors, causing an overstimulation of the nervous system, which ultimately results in paralysis and death of the insect . Additionally, this compound can inhibit or activate certain enzymes involved in its metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to have minimal adverse effects on mammalian cells, but it can lead to the development of resistance in insect populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is highly effective in controlling insect populations without causing significant adverse effects on non-target organisms . At high doses, this compound can cause toxic effects, including neurotoxicity and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve the desired insecticidal effect, and exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, reduction, and acetylation . The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown and elimination of this compound from the organism . The metabolic pathways of this compound can influence its efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the organism can influence its efficacy and toxicity, as well as its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of this compound within the cell can influence its activity and efficacy, as well as its impact on cellular processes .

Chemical Reactions Analysis

Dinotefuran undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and substitution. For example, hydrolysis of this compound can be studied using theoretical methods to understand the reaction mechanisms . Common reagents used in these reactions include hydroxyl ions for hydrolysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

165252-70-0

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine

InChI

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)

InChI Key

YKBZOVFACRVRJN-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1

SMILES

CN=C(NCC1CCOC1)N[N+](=O)[O-]

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1CCOC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine
dinotefuran
MTI 446
MTI-446
N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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